Octa-1,5-dien-3-ol

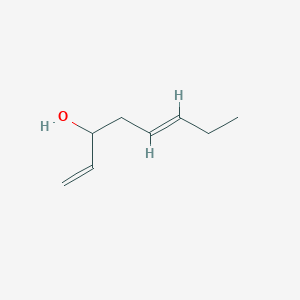

Description

Structure

3D Structure

Properties

IUPAC Name |

(5E)-octa-1,5-dien-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h4-6,8-9H,2-3,7H2,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFBWMGEGSELQP-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CC(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314159 | |

| Record name | (5E)-1,5-Octadien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid / Earthy, mushroom, gernaium, leafy, marine aroma | |

| Record name | 1,5-Octadien-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2234/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

185.00 to 186.00 °C. @ 760.00 mm Hg | |

| Record name | (3xi,5Z)-1,5-Octadien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030966 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slighty soluble, Soluble (in ethanol) | |

| Record name | 1,5-Octadien-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2234/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.854-0.867 | |

| Record name | 1,5-Octadien-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2234/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

50306-14-4, 83861-74-9, 50306-18-8 | |

| Record name | (5E)-1,5-Octadien-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50306-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Octadien-3-ol, (5E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050306144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Octadien-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083861749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5E)-1,5-Octadien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Octadien-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-OCTADIEN-3-OL, (5E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE91VW9O5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (3xi,5Z)-1,5-Octadien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030966 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Chemical Transformations of Octa 1,5 Dien 3 Ol

Chemoenzymatic Synthetic Approaches for Octa-1,5-dien-3-ol (B148900)

Chemoenzymatic methods are powerful for producing enantiomerically pure forms of octa-1,5-dien-3-ol by leveraging the stereoselectivity of enzymes. jst.go.jp These approaches primarily involve asymmetric hydrolysis and acylation reactions.

Asymmetric Hydrolysis Strategies Utilizing Enzymes

Asymmetric hydrolysis of the corresponding acetate (B1210297) ester of racemic (±)-(Z)-1,5-octadien-3-ol is a well-established method for obtaining the (R)-enantiomer. The enzyme CHIRAZYME® L-2, a commercially available lipase (B570770), is particularly effective in this transformation. The reaction typically takes place in an aqueous phosphate (B84403) buffer and yields the (R)-alcohol with high enantiomeric excess (ee). jst.go.jpresearchgate.net

A study detailed the use of CHIRAZYME® L-2 for the hydrolysis of (±)-(Z)-1,5-octadien-3-yl acetate. jst.go.jpresearchgate.net The process resulted in the formation of (R)-(Z)-1,5-octadien-3-ol with an enantiomeric excess of ≥99% at a conversion rate of 37.8%. jst.go.jpresearchgate.net Another report indicated that this hydrolysis can yield the (R)-enantiomer with 98% ee and a 45% yield.

Table 1: Asymmetric Hydrolysis of (±)-(Z)-1,5-Octadien-3-yl Acetate

| Enzyme | Substrate | Conditions | Product | Enantiomeric Excess (ee) | Yield/Conversion | Reference |

|---|---|---|---|---|---|---|

| CHIRAZYME® L-2 | (±)-(Z)-1,5-Octadien-3-yl Acetate | Aqueous phosphate buffer (pH 7.0), 30°C, 24h | (R)-Octa-1,5-dien-3-ol | 98% | 45% Yield |

Asymmetric Acylation Techniques in Stereoselective Synthesis

Asymmetric acylation provides a route to the (S)-enantiomer of octa-1,5-dien-3-ol. This technique involves the selective acylation of one enantiomer from a racemic mixture, leaving the other unreacted. Lipase PS from Pseudomonas cepacia is a commonly used enzyme for this purpose, with vinyl acetate often serving as the acyl donor.

In one protocol, the acylation of racemic octa-1,5-dien-3-ol using Lipase PS led to the isolation of the (R)-alcohol with an enantiomeric excess greater than 99%. A more detailed study described a two-step asymmetric acylation process. The first acylation of racemic (Z)-1,5-octadien-3-ol with lipase PS resulted in the recovery of the (S)-alcohol with 79.5% ee at a 47.8% conversion rate. jst.go.jpresearchgate.net A subsequent second acylation of the recovered (S)-alcohol enriched it to an enantiomeric excess of ≥99% with a 14.1% conversion. jst.go.jpresearchgate.net

Table 2: Asymmetric Acylation of Racemic (Z)-1,5-Octadien-3-ol

| Enzyme | Acyl Donor | Conditions | Product | Enantiomeric Excess (ee) | Conversion | Reference |

|---|---|---|---|---|---|---|

| Lipase PS | Vinyl Acetate | 25°C, 48h | (R)-Octa-1,5-dien-3-ol | >99% | Not specified | |

| Lipase PS (1st Acylation) | Not specified | Not specified | Recovered (S)-Alcohol | 79.5% | 47.8% | jst.go.jpresearchgate.net |

Lipase-Mediated Kinetic Resolution in Octa-1,5-dien-3-ol Preparation

Lipase-mediated kinetic resolution is a cornerstone of the chemoenzymatic synthesis of enantiopure octa-1,5-dien-3-ol. jst.go.jpresearchgate.net This strategy exploits the differential reaction rates of enantiomers with an enzyme to separate them. Both asymmetric hydrolysis and acylation are forms of kinetic resolution. The successful preparation of both (R)- and (S)-enantiomers of (Z)-1,5-octadien-3-ol with high enantiomeric purity (≥99%) has been achieved using different lipases, demonstrating the versatility of this approach. jst.go.jpresearchgate.net Lipases are valued catalysts for dynamic kinetic resolutions, a field with numerous applications in organic synthesis. nih.gov

Classical Organic Synthesis Routes to Octa-1,5-dien-3-ol

Traditional organic synthesis methods remain relevant for the preparation of octa-1,5-dien-3-ol, often serving as the initial step to produce the racemic mixture that can then be resolved enzymatically.

Application of Grignard Reagents in Alkene-Alcohol Synthesis

The Grignard reaction is a fundamental method for forming carbon-carbon bonds and synthesizing alcohols. vaia.com To synthesize octa-1,5-dien-3-ol, a Grignard reagent can be reacted with an appropriate aldehyde. Specifically, the reaction of vinylmagnesium bromide with (Z)-1,5-octadien-3-al in tetrahydrofuran (B95107) (THF) at 0°C yields racemic (±)-(Z)-1,5-octadien-3-ol. researchgate.net One documented synthesis reported a high yield of 96.0% for this reaction. researchgate.net This method is versatile, as different Grignard reagents and carbonyl compounds can be used to create a variety of secondary alcohols. vaia.com

Controlled Oxidation Methodologies for Octa-1,5-dien-3-ol Precursors

The synthesis of octa-1,5-dien-3-ol can also be approached through the controlled oxidation of precursor molecules. For instance, the oxidation of secondary alcohols can lead to the formation of the desired ketone precursors. One method involves the oxidation of (Z)-1,5-octadien-3-ol using pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) to produce (Z)-1,5-octadien-3-one. This subsequent ketone can then be reduced to the target alcohol. While effective, the choice of oxidizing agent is crucial to avoid side reactions, such as the over-oxidation of the diene system that can occur with stronger agents like the Jones reagent. Milder conditions, such as Swern oxidation, can be employed to prevent such issues.

Catalytic Transformations Involving Octa-1,5-dien-3-ol and Related Dienes

The presence of both olefinic and alcohol functionalities allows for targeted catalytic reactions, including selective oxidations, reductions, and oligomerizations.

Selective Oxidation and Reduction Catalysis in Octa-1,5-dien-3-ol Systems

The selective transformation of the hydroxyl group or the carbon-carbon double bonds in octa-1,5-dien-3-ol is a key strategy in its synthetic applications.

Oxidation: The secondary alcohol in octa-1,5-dien-3-ol can be selectively oxidized to its corresponding ketone, (Z)-octa-1,5-dien-3-one, a compound noted for its distinct geranium-like or metallic odor. researchgate.net Mild oxidizing agents are typically employed to prevent unwanted reactions at the double bonds. Pyridinium chlorochromate (PCC) in a solvent like dichloromethane is effective for this transformation, affording the ketone in high yield while preserving the configuration of the diene system. Other methods such as the Swern oxidation or using a TEMPO/NaClO catalytic system are also viable, particularly when needing to avoid acidic conditions that could compromise other functional groups in the substrate.

Reduction: Conversely, the ketone (Z)-octa-1,5-dien-3-one can be reduced back to octa-1,5-dien-3-ol. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a mild pressure of hydrogen gas is an efficient method for this conversion. Reducing agents like sodium borohydride (B1222165) (NaBH₄) can also be used to selectively reduce the ketone to an alcohol. For the reduction of the double bonds to yield a saturated alcohol, more vigorous hydrogenation conditions would be required. The principles of selective catalytic reduction are widely applied across various chemical industries to achieve high levels of conversion and selectivity. epa.gov

| Transformation | Substrate | Reagent/Catalyst | Product | Key Features |

|---|---|---|---|---|

| Oxidation | (Z)-Octa-1,5-dien-3-ol | Pyridinium Chlorochromate (PCC) | (Z)-Octa-1,5-dien-3-one | High yield, preserves diene configuration. |

| Oxidation | (Z)-Octa-1,5-dien-3-ol | Swern Oxidation | (Z)-Octa-1,5-dien-3-one | Avoids acidic conditions. |

| Reduction | (Z)-Octa-1,5-dien-3-one | Pd/C, H₂ | (Z)-Octa-1,5-dien-3-ol | Efficient, with yields often exceeding 80%. |

| Reduction | (Z)-Octa-1,5-dien-3-one | Sodium Borohydride (NaBH₄) | (Z)-Octa-1,5-dien-3-ol | Selective ketone reduction. |

Dimerization and Oligomerization via Telomerization Processes

Telomerization is an atom-economical process that involves the dimerization or oligomerization of dienes, like 1,3-butadiene (B125203), with the simultaneous addition of a nucleophile. rsc.orgnih.gov This reaction is a primary industrial method for producing C8-functionalized linear chains and is typically catalyzed by transition metals, most notably palladium. acs.org

The palladium-catalyzed telomerization of 1,3-butadiene with water as the nucleophile is a significant industrial process for producing octadienol isomers. rsc.org The main product is typically 2,7-octadien-1-ol. However, other isomers, including 1,7-octadien-3-ol, are formed as side products. acs.org The reaction is often conducted in a biphasic system or with the use of specialized solvents and ligands to control selectivity and facilitate catalyst recycling. rsc.orgrsc.org The presence of carbon dioxide has been found to positively influence the reaction with water, helping to suppress the unwanted dimerization of butadiene. Factors such as the choice of phosphine (B1218219) ligands and the reaction conditions (e.g., pH, solvent) are crucial in directing the regioselectivity and yield of the desired octadienol products. rsc.orgchinesechemsoc.org

| Nucleophile (Telogen) | Catalyst System | Primary Product | Key Byproducts | Significance |

|---|---|---|---|---|

| Water | Palladium complex with phosphine ligands (e.g., TPPTS) | 2,7-Octadien-1-ol | 1,7-Octadien-3-ol, Octatrienes, Vinylcyclohexene | Industrially relevant route to 1-octanol (B28484) (after hydrogenation). rsc.orgacs.org |

| Methanol | Palladium(II) acetate with phosphine ligands | 1-Methoxy-2,7-octadiene | 3-Methoxy-1,7-octadiene, 1,3,7-Octatriene | Atom-economical synthesis of functionalized ethers. acs.org |

| Polyols (e.g., glycerol) | Palladium complex | Octadienyl ethers of polyols | - | Creates products from renewable resources with unique properties. nih.gov |

Synthesis of Octa-1,5-dien-3-ol Derivatives and Analogues

The unique structure of octa-1,5-dien-3-ol makes it a valuable intermediate for synthesizing more complex molecules, including fragrances, agrochemicals, and chiral building blocks. ontosight.aichemicalbook.com

Strategies for Incorporating Octa-1,5-dien-3-ol as a Synthetic Intermediate

Octa-1,5-dien-3-ol serves as a key precursor in several synthetic pathways. Its most direct application is its oxidation to (Z)-octa-1,5-dien-3-one, an important odorant found naturally in green tea and palm wines. chemicalbook.com

Furthermore, the chiral nature of the C3 carbon makes octa-1,5-dien-3-ol a target for asymmetric synthesis. Enantiomerically pure forms of the alcohol are valuable as chiral synthons. Enzymatic methods, such as the kinetic resolution of racemic octa-1,5-dien-3-ol or its acetate derivative, are highly effective. researchgate.net For example, lipase-catalyzed asymmetric hydrolysis of (±)-(Z)-1,5-octadien-3-yl acetate can produce the (R)-alcohol with high enantiomeric excess. researchgate.net Conversely, asymmetric acylation of the racemic alcohol can yield the (S)-acetate, leaving the (R)-alcohol unreacted. These enantiopure dienols are crucial for synthesizing biologically active compounds where stereochemistry is critical.

| Derivative/Analogue | Synthetic Strategy | Reagents/Catalyst | Application |

|---|---|---|---|

| (Z)-Octa-1,5-dien-3-one | Oxidation | PCC, Swern, or TEMPO | Fragrance and flavor compound. chemicalbook.com |

| (R)-Octa-1,5-dien-3-ol | Enzymatic Resolution (Hydrolysis) | Lipase (e.g., CHIRAZYME L-2) | Chiral building block for synthesis. researchgate.net |

| (S)-Octa-1,5-dien-3-ol | Enzymatic Resolution (Acylation) | Lipase (e.g., Lipase PS) | Chiral building block for synthesis. |

Mechanistic Studies of Sigmatropic Rearrangements in Structurally Related Systems

The 1,5-dien-3-ol structural motif present in octa-1,5-dien-3-ol is the classic substrate for the oxy-Cope rearrangement, a type of ontosight.aiontosight.ai-sigmatropic rearrangement. wikipedia.orgmasterorganicchemistry.com This class of pericyclic reactions involves the concerted reorganization of sigma and pi bonds through a cyclic transition state. nrochemistry.com

The oxy-Cope rearrangement converts a 1,5-dien-3-ol into an unsaturated enol, which then tautomerizes to the corresponding carbonyl compound. wikipedia.orglibretexts.org The reaction is driven by the formation of the stable carbonyl group, making it largely irreversible. wikipedia.org When the hydroxyl group is deprotonated to an alkoxide, the reaction is known as the anionic oxy-Cope rearrangement, which proceeds at a dramatically accelerated rate (by a factor of 10¹⁰–10¹⁷) compared to its neutral counterpart. wikipedia.org

Mechanistic studies show that these rearrangements typically proceed through a highly ordered, chair-like transition state, which allows for efficient transfer of chirality. wikipedia.orgnrochemistry.com However, a boat-like transition state is also possible and can lead to the formation of diastereomeric products. wikipedia.org The mechanism can be influenced by substituents on the diene skeleton; for example, computational studies have shown that certain methoxy (B1213986) and thiomethoxy substituents can alter the reaction from a concerted pathway to a stepwise one. researchgate.net These rearrangements are powerful tools in organic synthesis for constructing complex molecular architectures with high stereocontrol. masterorganicchemistry.comlibretexts.org

| Rearrangement | Substrate | Product (Initial) | Driving Force | Key Features |

|---|---|---|---|---|

| Cope | 1,5-Diene | Isomeric 1,5-Diene | Formation of a more thermodynamically stable alkene. | Often reversible; all-carbon framework. masterorganicchemistry.comnrochemistry.com |

| Oxy-Cope | 1,5-Dien-3-ol | Unsaturated Enol | Irreversible tautomerization to a stable carbonyl. | Can be base-catalyzed (anionic version) for massive rate acceleration. wikipedia.orglibretexts.org |

| Claisen | Allyl Vinyl Ether | γ,δ-Unsaturated Carbonyl | Formation of a stable carbonyl group. | A heteroatom variant of the Cope rearrangement. libretexts.org |

Mechanistic Investigations and Theoretical Studies on Octa 1,5 Dien 3 Ol Reactivity

Elucidation of Reaction Mechanisms Involving Octa-1,5-dien-3-ol (B148900)

The reactivity of octa-1,5-dien-3-ol is governed by the interplay of its functional groups. The elucidation of its reaction mechanisms is crucial for understanding its chemical behavior and potential applications. Investigations have focused on oxidative processes and pericyclic reactions, revealing complex pathways and transient intermediates.

Free Radical Pathways in Oxidation Processes

The oxidation of octa-1,5-dien-3-ol, particularly through autoxidation, is a significant reaction pathway. Compounds containing allylic hydrogen atoms, such as octa-1,5-dien-3-ol, are particularly susceptible to autoxidation, a process involving reaction with atmospheric oxygen. researchgate.net This process typically proceeds via free radical mechanisms.

The initiation step involves the abstraction of a labile allylic hydrogen atom, leading to the formation of a resonance-stabilized allylic radical. This radical rapidly reacts with molecular oxygen (a diradical) to form a peroxy radical. The peroxy radical is a key intermediate that can propagate the radical chain reaction by abstracting a hydrogen atom from another molecule of octa-1,5-dien-3-ol, thereby forming a hydroperoxide and a new allylic radical. rsc.org

Studies on the structurally similar compound linalool (B1675412) (3,7-dimethyl-1,6-octadien-3-ol) have shown that its autoxidation leads to the formation of allylic hydroperoxides, which are known to be formed via radical pathways. researchgate.netcapes.gov.br The decomposition of these hydroperoxides, often catalyzed by redox-active metal ions like iron, can generate further reactive radical species, including alkoxyl and peroxyl radicals. researchgate.net These highly reactive species can then participate in a cascade of subsequent reactions.

Ene Reactions and Pericyclic Mechanisms

Octa-1,5-dien-3-ol is structurally suited to participate in pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. slideshare.netlibretexts.org One of the most relevant pericyclic reactions for this molecule is the ene reaction. An ene reaction is a process involving an alkene with an allylic hydrogen (the "ene," in this case, octa-1,5-dien-3-ol) and a compound with a multiple bond (the "enophile"). wikipedia.org The reaction results in the formation of a new sigma bond, the migration of the ene double bond, and a 1,5-hydrogen shift. wikipedia.org

Theoretical studies on the oxidation of linalool have identified an ene-type mechanism as a plausible pathway for hydroperoxide formation, alongside direct and radical pathways. researchgate.netnih.gov Given the structural similarities, it is highly probable that octa-1,5-dien-3-ol also undergoes ene reactions, for instance with singlet oxygen, a common enophile.

Furthermore, the 1,5-diene moiety within the structure of octa-1,5-dien-3-ol makes it a candidate for another class of pericyclic reactions: sigmatropic rearrangements. libretexts.org Specifically, it could potentially undergo a nih.govnih.gov-sigmatropic rearrangement, also known as a Cope rearrangement, which involves the reorganization of a 1,5-diene's sigma and pi bonds. slideshare.netmsu.edu These reactions are typically thermally induced and are known for their high stereospecificity. libretexts.orgmsu.edu

Characterization of Reactive Intermediates

The investigation of reaction mechanisms invariably involves the detection and characterization of transient reactive intermediates. For octa-1,5-dien-3-ol, these intermediates are primarily radical species formed during oxidation.

Theoretical studies on the analogous linalool system have characterized a crucial biradical intermediate formed from the initial reaction with molecular oxygen (Linalool-O2). researchgate.netgu.se This biradical state serves as a critical branching point, leading to different oxidation products via various subsequent reaction pathways, including radical and ene-type mechanisms. researchgate.netnih.gov

Experimental studies on the decomposition of allylic hydroperoxides derived from terpenes provide direct evidence for the formation of specific radical intermediates. Using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy combined with spin-trapping, researchers have successfully identified alkoxyl, peroxyl, and carbon-centered free radicals. capes.gov.brresearchgate.net For instance, the spin-trap 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) has been used to trap and characterize alkoxyl and carbon-centered radicals, while 5-diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide (DEPMPO) is effective for trapping peroxyl radicals. researchgate.net These methods provide powerful tools for characterizing the fleeting intermediates in the radical oxidation of compounds like octa-1,5-dien-3-ol.

| Intermediate Type | Formation Pathway | Characterization Method | Reference |

| Allylic Radical | H-abstraction from allylic position | Inferred from products | rsc.org |

| Peroxy Radical (ROO•) | Reaction of alkyl radical with O₂ | EPR with DEPMPO spin-trap | capes.gov.brresearchgate.net |

| Alkoxyl Radical (RO•) | Decomposition of hydroperoxides | EPR with DMPO spin-trap | capes.gov.brresearchgate.net |

| Biradical Intermediate | Addition of O₂ to the double bond | Theoretical Calculations (DFT) | researchgate.netnih.gov |

Applications of Computational Chemistry in Octa-1,5-dien-3-ol Research

Computational chemistry has become an indispensable tool for investigating the complex reaction mechanisms of molecules like octa-1,5-dien-3-ol. Theoretical methods allow for the study of transition states and reactive intermediates that are often difficult or impossible to observe experimentally.

Quantum Mechanical Electronic Structure Calculations for Octa-1,5-dien-3-ol Systems

Quantum mechanical calculations are fundamental to understanding the reactivity of octa-1,5-dien-3-ol. These methods are used to model the potential energy surface of a reaction, providing insights into reaction pathways, activation energies, and the structures of transition states. gu.se

For example, quantum mechanical electronic structure calculations have been instrumental in investigating the pathways for hydroperoxide formation during the autoxidation of the related compound linalool. researchgate.netnih.gov These calculations help to elucidate the competition between different mechanisms, such as direct reaction paths, ene-type mechanisms, and radical pathways, by evaluating the energetics of each. researchgate.net By applying similar computational strategies to octa-1,5-dien-3-ol, researchers can predict its oxidation product spectrum and understand the factors controlling reactivity.

Density Functional Theory (DFT) for Molecular and Reaction Studies

Density Functional Theory (DFT) is a specific class of quantum mechanical methods that has proven to be particularly powerful and efficient for studying molecular systems of the size of octa-1,5-dien-3-ol. researchgate.netpublish.csiro.au DFT is widely used to determine optimized molecular geometries, vibrational frequencies, and the electronic properties of reactants, products, and intermediates. gu.se

In studies of similar allylic alcohols, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or higher, have been employed to:

Optimize Geometries: Determine the lowest-energy three-dimensional structures of reactants and intermediates. publish.csiro.auresearchgate.net

Calculate Reaction Energetics: Compute the activation energies (barriers) and reaction energies for different proposed mechanistic pathways, such as the Cope rearrangement in related bicyclic dienes. publish.csiro.au

Characterize Transition States: Locate and analyze the structure of transition states, which represent the highest energy point along a reaction coordinate. publish.csiro.au

Simulate Spectra: Predict spectroscopic data, such as NMR chemical shifts, which can then be compared with experimental results to validate the computed structures. mdpi.com

The application of DFT to the linalool oxidation study allowed for the characterization of the linalool-O2 biradical intermediate and an evaluation of the various pathways leading to the experimentally observed major hydroperoxide product. researchgate.netnih.govgu.se This demonstrates the predictive power of DFT in untangling complex reaction networks relevant to octa-1,5-dien-3-ol.

| Computational Method | Application | Key Findings / Insights | Reference |

| Quantum Mechanics | Investigation of hydroperoxide formation pathways | Elucidation of competing ene-type and radical mechanisms. | researchgate.netnih.gov |

| DFT (general) | Determination of optimized geometries and vibrational frequencies. | Provides fundamental structural and energetic data for reaction modeling. | gu.se |

| DFT (B3LYP/6-31+G*) | Study of Cope rearrangements in diene systems. | Calculation of activation energies and reaction spontaneity. | publish.csiro.au |

| DFT (PBE0) | Calculation of NMR chemical shifts. | Aids in structure determination and validation of theoretical models. | mdpi.com |

Prediction of Reactivity Profiles and Reaction Energetics

The reactivity of octa-1,5-dien-3-ol is dominated by the presence of three key functional groups: the C1=C2 vinyl group, the C5=C6 internal double bond, and the C3-OH allylic alcohol group. ontosight.ai Theoretical models predict that these sites will be the primary targets for electrophilic attack, oxidation, and radical reactions.

Predicted Reaction Pathways

Computational studies on analogous unsaturated alcohols, such as linalool and geraniol, provide a framework for predicting the primary reaction pathways for octa-1,5-dien-3-ol. nih.govnih.gov Key predicted reactions include:

Atmospheric Oxidation: The reaction with hydroxyl radicals (•OH) is a major degradation pathway in the troposphere. Theoretical models suggest this can proceed via two main routes: •OH addition to one of the double bonds or hydrogen abstraction from the C-H bonds, particularly the allylic or hydroxyl positions. rsc.org

Ozonolysis: The reaction with ozone (O₃) is expected to cleave the double bonds. DFT studies on similar alkenes show that this reaction begins with the formation of a primary ozonide, which then decomposes to form carbonyl oxides (Criegee intermediates) and carbonyl compounds. nih.govacs.org

Autoxidation: In the presence of molecular oxygen (O₂), especially under conditions of heat or light, the molecule can undergo autoxidation. nih.govresearchgate.net This radical chain reaction is predicted to involve the formation of peroxy radicals, leading to hydroperoxides as the primary stable products. nih.gov

Reaction Energetics and Profile Modeling

The energetics of these predicted reactions determine their feasibility and relative rates. Theoretical calculations provide estimates for activation barriers (Ea) and reaction enthalpies (ΔH). A lower activation barrier indicates a faster reaction, while a negative reaction enthalpy signifies an energetically favorable (exothermic) process.

For instance, the atmospheric oxidation of volatile organic compounds by •OH radicals is typically very fast and highly exothermic. rsc.org The table below illustrates a hypothetical, yet representative, energy profile for the initial steps of •OH-initiated oxidation of octa-1,5-dien-3-ol, based on data from similar compounds.

Table 1: Predicted Energetics for •OH Radical Reaction with Octa-1,5-dien-3-ol Calculated values are representative and based on DFT studies of analogous unsaturated alcohols.

| Reaction Pathway | Predicted Activation Energy (Ea) (kcal/mol) | Predicted Reaction Enthalpy (ΔH) (kcal/mol) |

| •OH addition to C1=C2 | Low (~2-4) | Highly Exothermic ( < -20) |

| •OH addition to C5=C6 | Low (~1-3) | Highly Exothermic ( < -25) |

| H-abstraction from C3-OH | Moderate (~5-7) | Exothermic |

| H-abstraction from allylic C4 | Moderate-High (~8-12) | Endothermic/Slightly Exothermic |

Similarly, the ozonolysis pathway can be profiled. The initial cycloaddition of ozone to a double bond is typically associated with a moderate activation barrier, but the subsequent decomposition of the ozonide is rapid.

Table 2: Predicted Reactivity Profile for Ozonolysis of Octa-1,5-dien-3-ol Profile based on computational studies of terpene ozonolysis. nih.govacs.org

| Reaction Step | Reactants | Intermediate/Transition State | Products | Predicted Energetic Feature |

| Step 1: Addition | Octa-1,5-dien-3-ol + O₃ | Primary Ozonide | - | Moderate Activation Barrier |

| Step 2: Cleavage | Primary Ozonide | - | Carbonyl + Carbonyl Oxide | Low Barrier, Highly Exothermic |

| Step 3: Isomerization | Carbonyl Oxide | - | Hydroperoxides, Dioxiranes | Varies by pathway |

These theoretical predictions are invaluable for guiding experimental work. For example, the predicted formation of specific carbonyls from ozonolysis can be targeted for analytical detection, while the calculated stability of various radical intermediates in oxidation can help explain the distribution of final products observed in laboratory studies. nih.govnih.gov The convergence of theoretical predictions and experimental findings provides a detailed understanding of the chemical life cycle of octa-1,5-dien-3-ol.

Analytical Methodologies for Octa 1,5 Dien 3 Ol in Research

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural characterization of octa-1,5-dien-3-ol (B148900), providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of octa-1,5-dien-3-ol. Both ¹H and ¹³C NMR are utilized to map the connectivity of atoms within the molecule.

In a study by Ueda et al. (2023), the structure of (Z)-1,5-octadien-3-ol purified from Pacific oysters was confirmed using ¹H and ¹³C NMR spectra. researchgate.netjst.go.jp The chemical shifts (δ) in the ¹³C NMR spectrum provide a distinct fingerprint of the carbon skeleton. For instance, in deuterated chloroform (B151607) (CDCl₃), characteristic chemical shifts are observed for the different carbon atoms in the molecule. researchgate.net

Table 1: Representative ¹³C NMR Chemical Shifts for (Z)-1,5-octadien-3-yl acetate (B1210297)

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| C=O | 170.28 |

| C-5 | 136.10 |

| C-6 | 134.70 |

| C-2 | 122.90 |

| C-1 | 116.66 |

| C-3 | 74.27 |

| C-4 | 32.08 |

| C-7 | 21.21 |

| C-8 | 20.67 |

| CH₃ | 14.12 |

Source: Ueda et al., 2023 researchgate.net

¹H NMR spectroscopy complements this by providing information about the hydrogen atoms and their neighboring environments, further confirming the structural assignment.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of octa-1,5-dien-3-ol and for gaining structural insights through fragmentation analysis. publish.csiro.au When coupled with Gas Chromatography (GC-MS), it allows for the identification of the compound in complex mixtures. researchgate.netlookchem.com

The electron ionization (EI) mass spectrum of octa-1,5-dien-3-ol shows a molecular ion peak corresponding to its molecular weight (126.20 g/mol ), confirming its elemental composition of C₈H₁₄O. foodb.canih.govnih.gov The fragmentation pattern, which results from the cleavage of the molecule upon ionization, provides further structural information. Predicted GC-MS spectra are also used as a reference for identification. foodb.ca

In a study on the aroma components of Pacific oysters, the stereochemistry of (R)-(Z)-1,5-octadien-3-ol was determined using chiral gas chromatography/mass spectrometry. researchgate.netjst.go.jp

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in the octa-1,5-dien-3-ol molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds. pages.dev

The IR spectrum of octa-1,5-dien-3-ol exhibits characteristic absorption bands that confirm its structure. A broad absorption band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group. pages.dev Absorptions corresponding to C=C double bonds and C-H bonds are also present, further corroborating the dienol structure. researchgate.net

Table 2: Key IR Absorption Frequencies for (Z)-1,5-octadien-3-ol

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch | ~3024.6 |

| C-H Stretch (alkene) | ~2967.7, 2938.0 |

| C-H Stretch (alkane) | ~2881.1 |

Source: Ueda et al., 2023 researchgate.net

Chromatographic Separation Techniques for Octa-1,5-dien-3-ol

Chromatographic techniques are essential for separating octa-1,5-dien-3-ol from other compounds in a mixture and for its quantification.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas Chromatography (GC) is a primary method for assessing the purity of octa-1,5-dien-3-ol and for its quantitative analysis. publish.csiro.au The compound's volatility allows it to be easily analyzed by GC. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide both quantitative and qualitative information. lookchem.com

In a study by Ueda et al. (2023), the purity of synthesized (Z)-1,5-octadien-3-ol was determined to be 99.0% using GC. researchgate.net Chiral GC, which uses a chiral stationary phase, is particularly important for separating the different stereoisomers (enantiomers) of octa-1,5-dien-3-ol, which can have distinct properties. researchgate.net The retention index (RI) is a key parameter in GC used for compound identification, with different values obtained on polar and non-polar columns. nist.govnist.gov

Table 3: Kovats Retention Indices for (Z)-1,5-octadien-3-ol

| Column Type | Retention Index |

|---|---|

| Semi-standard non-polar | 976, 977, 975 |

| Standard polar | 1482, 1488, 1471, 1478 |

Source: PubChem nih.gov

High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Applications

High-Performance Liquid Chromatography (HPLC) is another valuable technique for both the analysis and purification of octa-1,5-dien-3-ol. bldpharm.com While GC is more common for this volatile compound, HPLC can be used for preparative purposes to isolate larger quantities of the pure substance. It is also employed for the separation of diastereomeric derivatives of similar alcohols, which can be a strategy for resolving enantiomers. mdpi.com In preparative HPLC, the compound is passed through a column packed with a stationary phase, and the different components are separated based on their interactions with the stationary and mobile phases.

Chiral Chromatography for Enantiomeric Purity Determination

The determination of the enantiomeric purity of octa-1,5-dien-3-ol is a critical step in its synthesis and application, particularly in fields where stereochemistry dictates biological activity or sensory perception. Chiral chromatography has emerged as the premier technique for this purpose, offering high-resolution separation of enantiomers and accurate quantification of their relative abundance. chiralpedia.com Both chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) are employed, with the choice of method often depending on the sample matrix and the specific analytical requirements.

Chiral GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the enantiomeric analysis of volatile compounds like octa-1,5-dien-3-ol. The separation is achieved using a chiral stationary phase (CSP), which is a chiral molecule immobilized on the inner surface of the GC column. These CSPs, often based on derivatized cyclodextrins, create a chiral environment where the enantiomers of the analyte exhibit different interaction energies, leading to different retention times and, thus, separation. gcms.cz

For instance, in a study aimed at identifying the stereochemistry of octa-1,5-dien-3-ol from the Pacific oyster Crassostrea gigas, chiral GC-MS was utilized to determine the enantiomeric excess (ee) of the natural product. jst.go.jp The analysis was performed on the acetate derivative of the alcohol, (Z)-1,5-octadien-3-yl acetate. researchgate.net This derivatization is a common strategy to improve the chromatographic properties and thermal stability of the analyte. The study successfully separated the enantiomers and determined that the oyster alcohol was the (R)-form with an enantiomeric excess of 20.45 ± 0.2%. jst.go.jpresearchgate.net

The selection of the appropriate chiral stationary phase is crucial for achieving optimal separation. Different cyclodextrin (B1172386) derivatives exhibit varying degrees of enantioselectivity for different classes of compounds. gcms.cz For example, research on the separation of other chiral flavor compounds, such as 1-octen-3-ol (B46169), has shown that columns like Rt-βDEXsa provide excellent resolution. gcms.cz The optimization of chromatographic parameters, including temperature ramp rates and carrier gas linear velocity, is also essential for maximizing the resolution between enantiomeric peaks. gcms.cz

In addition to GC, chiral HPLC is a widely used technique for enantiomeric separation. chiralpedia.commdpi.com Chiral HPLC columns can be packed with a variety of CSPs, including polysaccharide-based phases (e.g., cellulose (B213188) and amylose (B160209) derivatives), which have demonstrated broad applicability. nih.govchromatographyonline.com The principle of separation in chiral HPLC is similar to that in chiral GC, relying on the differential interactions between the enantiomers and the chiral stationary phase. sigmaaldrich.com The choice of mobile phase, which typically consists of a mixture of organic solvents, plays a significant role in modulating the retention and selectivity of the separation. sigmaaldrich.com

The enantiomeric excess (ee) is a key parameter determined from a chiral chromatogram. It quantifies the purity of a chiral sample and is calculated as the difference between the relative abundance of the two enantiomers. libretexts.org For example, a sample containing 99% of the (R)-enantiomer and 1% of the (S)-enantiomer would have an enantiomeric excess of 98% for the (R)-enantiomer. In research involving the enzymatic synthesis of octa-1,5-dien-3-ol, chiral chromatography is indispensable for assessing the stereoselectivity of the reaction and determining the enantiomeric purity of the product. jst.go.jp Studies have reported the successful synthesis of both (R)- and (S)-enantiomers of (Z)-1,5-octadien-3-ol with high enantiomeric excess (≥99%) through lipase-catalyzed kinetic resolutions. jst.go.jpresearchgate.net

Research Findings on Chiral Separation of Octa-1,5-dien-3-ol Derivatives

The following table summarizes representative findings from the chiral gas chromatographic analysis of (Z)-1,5-octadien-3-yl acetate, the acetylated form of octa-1,5-dien-3-ol. This data is often used to infer the enantiomeric composition of the alcohol itself.

| Sample | Analytical Method | Enantiomeric Excess (ee) | Predominant Enantiomer | Reference |

| Racemic Standard | Chiral GC | 0% | Not Applicable | researchgate.net |

| Product of Asymmetric Hydrolysis | Chiral GC | ≥99% | (R)-alcohol | jst.go.jp |

| Product of First Asymmetric Acylation | Chiral GC | 79.5% | (S)-alcohol | jst.go.jp |

| Product of Second Asymmetric Acylation | Chiral GC | ≥99% | (S)-alcohol | jst.go.jp |

| Extract from Pacific Oysters (C. gigas) | Chiral GC/MS | 20.45 ± 0.2% | (R)-form | jst.go.jpresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Biosynthesis and Biological Significance of Octa 1,5 Dien 3 Ol in Research Contexts

Elucidation of Biosynthetic Pathways

The formation of octa-1,5-dien-3-ol (B148900) is intricately linked to the oxidative degradation of polyunsaturated fatty acids. This process is mediated by a series of enzymatic reactions that are conserved across different biological kingdoms.

Fatty Acid Precursors and Enzymatic Conversion Mechanisms

The biosynthesis of C8 volatile compounds, including octa-1,5-dien-3-ol, originates from the breakdown of polyunsaturated fatty acids (PUFAs). In animals and algae, C20 PUFAs are the predominant precursors, while higher plants primarily utilize C18 PUFAs. mdpi.comresearchgate.net The initial step in this pathway is the oxygenation of these fatty acids, a reaction catalyzed by lipoxygenase (LOX) enzymes. google.com This enzymatic action introduces molecular oxygen into the fatty acid chain, leading to the formation of fatty acid hydroperoxides. google.com These hydroperoxides are key intermediates that can be further metabolized to produce a variety of compounds, including octa-1,5-dien-3-ol. mdpi.comresearchgate.net

The conversion of these hydroperoxides into shorter-chain volatile compounds is a critical step. In many organisms, this is achieved through the action of hydroperoxide lyases (HPL), which cleave the carbon chain of the hydroperoxide. mdpi.comresearchgate.net However, in some algae and animals, specific lipoxygenases appear to possess dual functionality, carrying out both the initial oxygenation and the subsequent cleavage, a more flexible system compared to the distinct LOX/HPL pathway found in higher plants. mdpi.comresearchgate.net The entire process of converting sugars into fatty acids is a complex biosynthetic strategy that ultimately provides the necessary precursors for compounds like octa-1,5-dien-3-ol. libretexts.org

Role of Lipoxygenases (LOX) and Hydroperoxide Lyases (HPL) in Octa-1,5-dien-3-ol Formation

Lipoxygenases (LOX) are non-heme iron-containing enzymes that play a pivotal role in the biosynthesis of octa-1,5-dien-3-ol by catalyzing the initial oxygenation of polyunsaturated fatty acids. mdpi.comresearchgate.net This reaction introduces an oxygen molecule to form fatty acid hydroperoxides. google.com Following this, hydroperoxide lyases (HPL) are typically responsible for cleaving these hydroperoxides, which results in the formation of shorter-chain aldehydes and alcohols, including the C8 compounds. mdpi.comresearchgate.netgoogle.com

In some organisms, the pathway is more streamlined. For instance, in the red alga Pyropia haitanensis, a multifunctional LOX enzyme has been identified that exhibits both LOX and HPL activity, directly converting arachidonic acid to octa-1,5-dien-3-ol. mdpi.com Similarly, research on the mushroom Tricholoma matsutake has shown that the combination of a specific lipoxygenase (lipoxygenase-1) and a hydroperoxide lyase is highly efficient in producing (R)-(-)-1-octen-3-ol from linoleic acid. jmb.or.kr The degradation of fatty acids by these enzymes is a widespread mechanism for the production of various volatile organic compounds in plants, animals, and microorganisms. google.com

Identification and Characterization of Biosynthetic Genes and Enzymes

Significant progress has been made in identifying the specific genes and enzymes responsible for the biosynthesis of C8 volatiles. In the button mushroom, Agaricus bisporus, researchers have identified four putative genes involved in this pathway: one lipoxygenase gene (AbLOX), two linoleate (B1235992) diol synthase genes (AbLDS1 and AbLDS2), and one hydroperoxide lyase gene (AbHPL). nih.govresearchgate.net The proteins encoded by AbLOX and AbHPL have been shown to be crucial for the synthesis of 1-octen-3-ol (B46169) from linoleic acid. researchgate.net

In the context of marine algae, a lipoxygenase gene from Pyropia haitanensis, named PhLOX, encodes a multifunctional enzyme with both LOX and HPL activities. mdpi.com This enzyme is responsible for generating octa-1,5-dien-3-ol from arachidonic acid. mdpi.com Furthermore, studies involving recombinant DNA technology have successfully expressed HPO lyase genes from plants in host cells to produce "green note" flavor compounds, demonstrating the potential for biotechnological applications of these enzymes. google.com The characterization of these genes and enzymes from various organisms provides valuable insights into the diversity of biosynthetic mechanisms.

Distribution and Ecological Roles in Biological Systems

Octa-1,5-dien-3-ol is not confined to a single type of organism; its presence has been documented in a wide array of biological systems, from terrestrial fungi to marine algae, where it plays significant ecological roles.

Occurrence in Fungi and Microorganisms

Octa-1,5-dien-3-ol has been identified as a volatile organic compound (VOC) in various fungal species. For instance, it has been detected in the headspace of Aspergillus clavatus and Aspergillus kawachii. beilstein-journals.org In the context of Aspergillus flavus, a species known for producing aflatoxin B1, the emission of a diverse range of VOCs, including C8 compounds, has been noted. mdpi.comresearchgate.net The production of these compounds can be influenced by various biotic and abiotic factors. mdpi.com Fungi like Agaricus bisporus are known to produce 1-octen-3-ol, a related C8 alcohol, from the breakdown of linoleic acid. nih.govresearchgate.netmdpi.com The presence of octa-1,5-dien-3-ol and other C8 volatiles in fungi suggests their involvement in fungal metabolism and potentially in interactions with other organisms in their environment.

| Fungus/Microorganism | Detected C8 Compound(s) |

| Aspergillus clavatus | oct-1-en-3-ol, (Z)-octa-1,5-dien-3-ol |

| Aspergillus kawachii | (Z)-octa-1,5-dien-3-ol |

| Agaricus bisporus | 1-octen-3-ol |

| Aspergillus flavus | Octa-1,5-dien-3-ol |

Presence in Marine Organisms and Algae and its Research Implications

Octa-1,5-dien-3-ol is a notable volatile compound found in a variety of marine algae, including green, red, and brown algae. mdpi.com In the green alga Capsosiphon fulvescens, (1Z,5Z)-octa-1,5-dien-3-ol was found to be the most abundant alcohol in its essential oil. mdpi.com Its presence has also been confirmed in the headspace of the red alga Pyropia haitanensis and various brown algae. mdpi.com

The production of octa-1,5-dien-3-ol and other oxylipins in marine algae is often a response to stress and is believed to play a role in chemical defense against pathogens. mdpi.comresearchgate.net For example, the application of oct-1-en-3-ol to P. haitanensis thalli has been shown to reduce the quantity of epiphytic bacteria in a concentration-dependent manner. mdpi.com Furthermore, these volatile compounds can act as signaling molecules, facilitating communication between algae (alga-alga signaling) and inducing defense responses in neighboring individuals. mdpi.comresearchgate.net The study of these compounds in marine ecosystems has significant research implications, offering insights into chemical ecology, defense mechanisms, and the potential for discovering new bioactive molecules. The investigation of volatile profiles in aquatic animals also highlights the presence of such compounds, which can influence their flavor and are often derived from their algal diet. deakin.edu.au

| Marine Organism/Alga | Detected C8 Compound(s) | Research Implication |

| Capsosiphon fulvescens (Green alga) | (1Z,5Z)-octa-1,5-dien-3-ol | Potential for unique flavor profiles and bioactive compounds. |

| Pyropia haitanensis (Red alga) | octa-1,5-dien-3-ol | Role in chemical defense against epiphytic bacteria and alga-alga signaling. |

| Various Brown Algae | oct-1-en-3-ol | Widespread presence suggests a conserved ecological function. |

| Aquatic Animals | (5Z)−octa−1,5−dien−3−ol | Influence on flavor profiles, derived from diet. |

Role as a Volatile Metabolite in Interspecies Chemical Communication

Octa-1,5-dien-3-ol is a volatile organic compound (VOC) that plays a significant role in chemical communication between different species. As a semiochemical, it can mediate interactions involving fungi, mites, and plants.

Research has identified C8-VOCs, including (5Z)-octa-1,5-dien-3-ol, as key mediators in fungal interactions. jmb.or.krresearchgate.net In studies involving the co-cultivation of different strains of Aspergillus oryzae, the headspace was found to have a relatively high abundance of C8-VOCs like (5Z)-octa-1,5-dien-3-ol. jmb.or.krresearchgate.net These volatile interactions led to notable changes in growth, enzyme activity, and metabolite production, demonstrating that these compounds function as chemical signals that shape community dynamics and metabolism even within the same species. jmb.or.krresearchgate.net The production of such C8 compounds is often linked to the metabolism of fatty acids. jmb.or.kr

The influence of octa-1,5-dien-3-ol extends to fungus-mite interactions. Research has identified both cis- and trans-octa-1,5-dien-3-ol as new attractants for the cheese mite, Tyrophagus putrescentiae. cambridge.org These compounds were isolated from the fungus Trichothecium roseum, indicating that the mite uses these fungal volatiles to locate food sources. cambridge.org This highlights the compound's role as a kairomone, a chemical signal that benefits the receiver (the mite) at the expense of the emitter (the fungus).

In the broader context of plant-insect interactions, various plant volatiles, including related C8 compounds like 1-octen-3-ol, are known to mediate insect behavior. nih.govhebmu.edu.cn These chemical signals help insects locate resources such as nectar, prey, or mating sites. nih.gov While many insects are attracted to specific blends of common compounds rather than individual molecules, the presence of octa-1,5-dien-3-ol in these complex scent profiles is a critical area of study in chemical ecology. hebmu.edu.cn

Research into Biological Activities (Excluding Clinical Human Trials)

Investigation of Antimicrobial Properties in Laboratory Settings

Octa-1,5-dien-3-ol has been identified in laboratory studies as a compound with notable antimicrobial properties. ontosight.ai Its chemical structure, featuring two double bonds and a hydroxyl group, contributes to its biological activity. ontosight.ai

The compound has demonstrated inhibitory effects against a range of pathogens in laboratory settings. It has been found to possess both antibacterial and antifungal capabilities. ontosight.ai For instance, (Z)-octa-1,5-dien-3-ol is one of the oxylipins identified in the bryophyte Leucodon sciuroides. nih.gov The essential oil from this moss, containing this compound, showed activity against the fungus Candida albicans. nih.gov

| Target Organism | Observed Effect | Source of Compound | Reference |

|---|---|---|---|

| Candida albicans | Inhibitory Activity | Essential oil of Leucodon sciuroides | nih.gov |

| Various Pathogens | General Antimicrobial and Antifungal Properties | General Research Compound | ontosight.ai |

Modulatory Effects on Plant Defense Responses

Research indicates that octa-1,5-dien-3-ol can act as a signaling molecule that modulates defense responses in plants, particularly in marine algae. When exposed to this compound, marine algae have shown an enhanced production of stress-related metabolites and phytohormones.

Specifically, studies have observed an increase in the production of methyl jasmonate and indole (B1671886) acetic acid in marine algae following exposure to octa-1,5-dien-3-ol. These phytohormones are crucial components of plant defense signaling pathways, often activated in response to herbivory or pathogen attack. This suggests that octa-1,5-dien-3-ol can trigger or amplify the plant's innate defense mechanisms, helping it to better withstand environmental stressors. The closely related compound, oct-1-en-3-ol, is also well-studied as a stress response molecule in marine algae that induces defense mechanisms. researchgate.net

| Organism | Observed Effect | Induced Metabolites/Phytohormones | Reference |

|---|---|---|---|

| Marine Algae | Enhanced production of stress-related metabolites | Methyl jasmonate, Indole acetic acid |

Prospective Research Directions and Advanced Applications of Octa 1,5 Dien 3 Ol

Development as a Versatile Building Block in Complex Organic Synthesis

Octa-1,5-dien-3-ol (B148900) is a highly reactive and versatile intermediate in organic synthesis, primarily due to the presence of its two double bonds and a hydroxyl group. ontosight.aiontosight.ai These functional groups allow it to participate in a wide array of chemical reactions, making it a valuable precursor for more complex molecules, such as those found in pharmaceuticals and agrochemicals. ontosight.aiontosight.ai

The reactivity of the hydroxyl group allows for standard transformations, including oxidation and substitution. For instance, the secondary alcohol can be oxidized to its corresponding ketone, (Z)-octa-1,5-dien-3-one, using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). This ketone is itself a useful intermediate in organic synthesis. Conversely, the double bonds can be reduced to yield saturated alcohols using reagents such as sodium borohydride (B1222165) or lithium aluminum hydride.

Furthermore, the two double bonds are susceptible to a variety of addition reactions. ontosight.aiontosight.ai This reactivity opens pathways for constructing complex carbon skeletons. The ability to selectively functionalize one double bond over the other, or to engage both in cyclization reactions, makes octa-1,5-dien-3-ol a powerful tool for diversity-oriented synthesis. Research in this area focuses on leveraging its inherent functionality to build libraries of novel compounds for biological screening. The development of stereocontrolled reactions involving this building block is particularly crucial for accessing specific, enantiomerically pure target molecules.

Applications in Biocatalysis and Enzyme Engineering for Novel Transformations

Biocatalysis offers a powerful and green alternative for synthesizing chiral compounds, and octa-1,5-dien-3-ol is an excellent substrate for enzymatic transformations. The primary focus has been on the kinetic resolution of its racemic form to produce enantiomerically pure (R)- and (S)-isomers, which are valuable chiral building blocks. nih.govjst.go.jp Lipases are the most commonly employed enzymes for this purpose, utilizing two main strategies: asymmetric hydrolysis and asymmetric acylation. nih.gov

In asymmetric hydrolysis, the racemic acetate (B1210297) ester, (±)-(Z)-1,5-octadien-3-yl acetate, is subjected to a lipase (B570770) that preferentially hydrolyzes one enantiomer. A widely studied method uses CHIRAZYME L-2, a lipase from Candida antarctica, which selectively acts on the (R)-acetate to yield (R)-octa-1,5-dien-3-ol with very high enantiomeric excess (≥99% ee), leaving the (S)-acetate unreacted. nih.govresearchgate.netresearchgate.net

Conversely, asymmetric acylation (or transesterification) involves the selective acylation of one alcohol enantiomer from the racemic mixture. Lipase PS from Pseudomonas cepacia is effective in this role, preferentially acetylating the (S)-alcohol and allowing for the recovery of the unreacted (R)-alcohol with high enantiomeric purity. By performing a subsequent acylation on the recovered, enriched (S)-alcohol, the (S)-enantiomer can also be obtained in an enantiomerically pure form (≥99% ee). nih.govresearchgate.net

Recent advancements focus on improving the efficiency and sustainability of these processes, such as using immobilized enzymes on supports like mesoporous silica, which enhances stability and allows for reuse over multiple reaction cycles in solvent-free systems.

Investigation in Environmental Chemical Transformations and Degradation Studies

Understanding the environmental fate of octa-1,5-dien-3-ol is important, as it is a naturally occurring compound found in various plants, fermented products, and as a degradation product of lipids. mdpi.com Its presence in the environment is often linked to the thermal or enzymatic breakdown of polyunsaturated fatty acids, such as linoleic acid. For instance, the autoxidation of linoleic acid can produce octa-1,5-dien-3-ol through the β-scission of hydroperoxide intermediates. It has also been identified as a volatile organic compound (VOC) in marine algae. mdpi.com

Once released into the environment, unsaturated alcohols like octa-1,5-dien-3-ol are subject to degradation through several pathways. In the atmosphere, they can be removed by reacting with key oxidants such as hydroxyl (OH) radicals, nitrate (B79036) (NO₃) radicals, ozone (O₃), and chlorine (Cl) atoms. mdpi.comresearchgate.net These reactions lead to the formation of smaller, oxygenated products like aldehydes and ketones. researchgate.net

In aquatic and soil environments, microbial degradation is the primary pathway. The general metabolic process for fatty alcohols involves oxidation to the corresponding aldehyde, which is then rapidly oxidized to a fatty acid. rsc.orgcleaninginstitute.orgeuropa.eu This resulting fatty acid can then enter the β-oxidation pathway, where it is broken down by microorganisms to produce energy. nih.govnih.gov The double bonds in octa-1,5-dien-3-ol make it more reactive and susceptible to microbial attack compared to its saturated counterparts. mdpi.com Further research is needed to elucidate the specific microorganisms and enzymatic pathways responsible for the complete biodegradation of octa-1,5-dien-3-ol and to assess any potential ecotoxicological impact of its transformation products.

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Octa-1,5-dien-3-ol in natural products?

Gas chromatography-mass spectrometry (GC-MS) is the primary method due to its high sensitivity for volatile compounds. For stereoisomer differentiation (e.g., cis vs. trans isomers), chiral columns or nuclear magnetic resonance (NMR) spectroscopy should be employed. In studies on prawn flavor, GC-MS identified Octa-1,5-dien-3-ol alongside other odorants, with retention indices and mass spectra matched to authentic standards . For purity validation, combine multiple techniques (e.g., HPLC, NMR) to confirm structural integrity and exclude co-eluting contaminants .

Q. How can Octa-1,5-dien-3-ol be synthesized, and what are the critical reaction parameters?

A common route involves the acid-catalyzed hydration of 1,5-octadiene derivatives. Key parameters include temperature control (20–40°C) to minimize side reactions and solvent selection (e.g., aqueous ethanol) to stabilize intermediates. For stereochemical control, catalysts like chiral Lewis acids may be used to favor specific isomers. Post-synthesis, purification via fractional distillation or preparative chromatography is essential to achieve ≥95% purity .

Q. What protocols are used to isolate Octa-1,5-dien-3-ol from fungal or marine sources?

In Coprinus comatus (ink cap mushroom), extraction involves steam distillation followed by liquid-liquid partitioning with dichloromethane. Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the compound, with identity confirmed via comparison to spectral databases (e.g., NIST Chemistry WebBook) . For marine samples (e.g., prawns), headspace solid-phase microextraction (HS-SPME) paired with GC-MS optimizes recovery of volatile metabolites .

Advanced Research Questions

Q. How can conflicting data on the odor thresholds of Octa-1,5-dien-3-ol isomers be resolved?

Discrepancies arise from variations in sensory panel training and analytical methods. To harmonize results, adopt standardized protocols (e.g., ISO 13301 for sensory analysis) and use stable isotope dilution assays (SIDA) for quantification. For example, (Z)-1,5-octadien-3-ol has a lower odor threshold (0.1 ng/L) than the (E)-isomer (1.5 ng/L), requiring isomer-specific calibration curves in GC-MS .

Q. What experimental designs address the instability of Octa-1,5-dien-3-ol during storage?

Degradation via oxidation or polymerization can be mitigated by storing samples under inert gas (argon) at −80°C in amber vials. Add antioxidants (e.g., BHT at 0.01% w/v) to ethanol stock solutions. Monitor stability via periodic GC-MS analysis and compare peak areas against fresh standards .

Q. How do stereochemical variations in Octa-1,5-dien-3-ol impact its bioactivity in ecological or pharmacological contexts?

The (Z)-isomer exhibits stronger antimicrobial activity in fungal extracts, likely due to enhanced membrane permeability. Test this via disk diffusion assays using E. coli or S. aureus, with pure isomers isolated via preparative chiral HPLC. Compare minimum inhibitory concentrations (MICs) and correlate results with molecular docking simulations to identify binding motifs .

Q. What statistical methods resolve contradictions in concentration data across studies?

Meta-analyses using weighted least squares regression can account for methodological variability (e.g., extraction efficiency differences). For prawn studies, normalize concentrations to internal standards (e.g., 2-octanol) and apply multivariate analysis (PCA) to cluster data by technique (SPME vs. solvent extraction) .

Methodological Guidance

- Data Validation : Cross-reference spectral data with authoritative databases (e.g., NIST, PubChem) and report confidence intervals for quantitative measurements .

- Reproducibility : Document experimental parameters in detail (e.g., GC oven ramp rates, column specifications) to enable replication .

- Ethical Reporting : Disclose isomer ratios and purity levels in publications, as these critically influence biological activity and sensory outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.